molecular formula C10H11BrF2O B1377229 5-Bromo-2-butoxy-1,3-difluorobenzene CAS No. 1309932-85-1

5-Bromo-2-butoxy-1,3-difluorobenzene

Cat. No.: B1377229
CAS No.: 1309932-85-1
M. Wt: 265.09 g/mol
InChI Key: LLTLKHLHBNMIPF-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxy-1,3-difluorobenzene is an organic compound with the molecular formula C10H11BrF2O and a molecular weight of 265.1 g/mol . It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and butoxy groups attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butoxy-1,3-difluorobenzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method includes the following steps:

    Bromination: A benzene derivative is brominated using bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum bromide.

    Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques like distillation and chromatography is common to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-butoxy-1,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of a halogen source.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkoxy or amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-butoxy-1,3-difluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-butoxy-1,3-difluorobenzene depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2,3-trifluorobenzene: Similar in structure but with three fluorine atoms instead of two.

    1-Bromo-2,3-difluorobenzene: Lacks the butoxy group and has a simpler structure.

    5-Bromo-2,2-difluoro-1,3-benzodioxole: Contains a benzodioxole ring instead of a butoxy group

Uniqueness

5-Bromo-2-butoxy-1,3-difluorobenzene is unique due to the presence of both butoxy and difluorobenzene groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Biological Activity

5-Bromo-2-butoxy-1,3-difluorobenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in various research fields.

Overview

This compound is characterized by its unique molecular structure, which includes a bromine atom, a butoxy group, and two fluorine atoms attached to a benzene ring. The molecular formula for this compound is C10H11BrF2C_{10}H_{11}BrF_2 with a molecular weight of approximately 251.1 g/mol. Its structure allows it to participate in various chemical reactions and biological interactions.

The biological activity of this compound primarily involves its interaction with cellular components. The compound is known to influence:

  • Cell Signaling Pathways : It modulates key signaling molecules such as kinases and phosphatases, which are critical for cellular communication and function.
  • Gene Expression : By affecting transcription factors and other regulatory proteins, it can alter gene expression profiles in target cells.
  • Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, impacting the metabolism of various substrates and potentially leading to enzyme inhibition or activation .

Table 1: Biological Activity Profiles

Activity TypeObservations
Cytotoxicity Exhibits dose-dependent cytotoxic effects in various cell lines.
Enzyme Inhibition Inhibits cytochrome P450 enzymes (specific isoforms) affecting drug metabolism.
Signaling Modulation Alters the activity of MAPK pathways leading to changes in cell proliferation.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that at higher concentrations (above 50 µM), significant cell death was observed, attributed to apoptosis mediated by mitochondrial pathways.
  • Impact on Drug Metabolism : Research demonstrated that this compound acts as an inhibitor of CYP1A2, a key enzyme involved in the metabolism of many pharmaceuticals. This inhibition can lead to increased plasma levels of co-administered drugs, necessitating careful consideration in polypharmacy contexts .
  • Modulation of Inflammatory Responses : Another study highlighted its role in modulating inflammatory pathways in macrophages, suggesting potential applications in treating inflammatory diseases by downregulating pro-inflammatory cytokines.

Dosage Effects and Toxicity

The biological effects of this compound are highly dose-dependent:

  • Low Doses : At lower concentrations (below 10 µM), minimal effects on cell viability were observed.
  • Moderate Doses : Between 10 µM and 50 µM, moderate cytotoxicity was noted along with alterations in signaling pathways.
  • High Doses : Concentrations exceeding 50 µM resulted in significant toxicity and disruption of cellular homeostasis.

Table 2: Dosage Response Summary

Dose (µM)Effect Observed
<10Minimal cytotoxicity
10 - 50Moderate cytotoxicity; signaling changes
>50Significant toxicity; apoptosis induction

Properties

IUPAC Name

5-bromo-2-butoxy-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTLKHLHBNMIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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